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molecular formula C14H10Br2N2 B8698469 2,3-Bis(bromomethyl)benzo[g]quinoxaline CAS No. 95379-91-2

2,3-Bis(bromomethyl)benzo[g]quinoxaline

Cat. No. B8698469
M. Wt: 366.05 g/mol
InChI Key: DORCFNSTVCUNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05118675

Procedure details

Following the procedure of Example 1, 1,4-dibromo-2,3-butanedione is condensed with 2,3-diaminonaphthalene to obtain 2,3-bis(bromomethyl)benzo[g]quinoxaline, m.p. 190°-191° C.; 1H NMR (DMSO-d6, 400 MHz): δ5.07 (s, 4H, CH2), 7.68 and 8.26 (double doublets, 4H, H-7 and H-8, H-6 and H-9, resp.), 8.78 (s, 2H, H-5 and H-10).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=O)[C:4](=O)[CH2:5][Br:6].[NH2:9][C:10]1[C:19]([NH2:20])=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=1>>[Br:1][CH2:2][C:3]1[C:4]([CH2:5][Br:6])=[N:9][C:10]2[CH:11]=[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]3=[CH:18][C:19]=2[N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(CBr)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC2=CC=CC=C2C=C1N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC=1C(=NC=2C=C3C(=CC2N1)C=CC=C3)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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